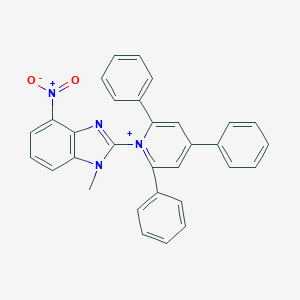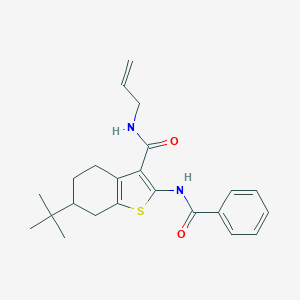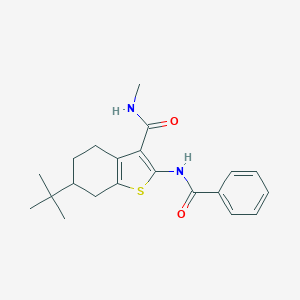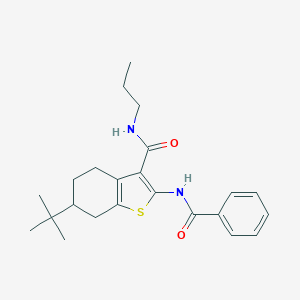
1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Vorbereitungsmethoden
The synthesis of 1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium involves multiple steps, typically starting with the preparation of the benzimidazole coreThe reaction conditions usually involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired substitution patterns .
Industrial production methods for such complex compounds are generally optimized for yield and purity. These methods may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and pyridinium derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, converting the nitro group to an amino group.
Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Wirkmechanismus
The mechanism of action of 1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridin-1-ium moiety can interact with nucleic acids and proteins, affecting their function and leading to the observed biological activities .
Vergleich Mit ähnlichen Verbindungen
1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Known for its antifungal and antiviral properties.
5,6-Dimethylbenzimidazole: Used as a precursor in the synthesis of vitamin B12.
2-Phenylbenzimidazole: Exhibits strong antimicrobial activity.
The uniqueness of this compound lies in its complex structure, which imparts a combination of biological activities and makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C31H23N4O2+ |
|---|---|
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
1-methyl-4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazole |
InChI |
InChI=1S/C31H23N4O2/c1-33-26-18-11-19-27(35(36)37)30(26)32-31(33)34-28(23-14-7-3-8-15-23)20-25(22-12-5-2-6-13-22)21-29(34)24-16-9-4-10-17-24/h2-21H,1H3/q+1 |
InChI-Schlüssel |
SVCIDXLBDONIET-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=CC=C2)[N+](=O)[O-])N=C1[N+]3=C(C=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
CN1C2=C(C(=CC=C2)[N+](=O)[O-])N=C1[N+]3=C(C=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-tert-butyl-N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289417.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289420.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289421.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289422.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289423.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thiophenecarboxamide](/img/structure/B289424.png)
![N-[6-tert-butyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide](/img/structure/B289427.png)
![N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B289429.png)
![N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289431.png)

![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289436.png)
![6-tert-butyl-2-[(4-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289437.png)


